N-Acetyl-L-alanylglycine is a dipeptide compound formed from the amino acids L-alanine and glycine, where the amino group of L-alanine is acetylated. Its chemical formula is CHNO, and it belongs to the class of N-acyl-alpha amino acids. This compound is notable for its role in various biochemical processes and its potential applications in pharmaceuticals and biochemistry.
Additionally, N-acetylation reactions are significant in protein modification, where the acetyl group is transferred from acetyl-CoA to the amino group of L-alanine, often mediated by N-acetyltransferase enzymes .
Biologically, N-acetyl-L-alanylglycine exhibits several activities. It plays a role in cellular metabolism and may influence protein synthesis due to its structural similarity to natural amino acids. The presence of the acetyl group can affect the solubility and permeability of peptides across cell membranes, potentially enhancing their biological activity . Furthermore, it may serve as a substrate for various enzymatic reactions in metabolic pathways.
The synthesis of N-acetyl-L-alanylglycine can be achieved through various methods:
N-Acetyl-L-alanylglycine has various applications:
Studies on N-acetyl-L-alanylglycine have focused on its interactions with enzymes and other biomolecules. For instance, it can serve as a substrate for aminoacylase enzymes, which hydrolyze N-acetylated compounds. Understanding these interactions is crucial for elucidating its metabolic pathways and potential therapeutic roles .
N-Acetyl-L-alanylglycine shares structural similarities with several other compounds within the category of N-acyl-alpha amino acids. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| N-Acetyl-L-glycine | CHNO | Simple dipeptide; involved in various metabolic processes. |
| N-Acetyl-L-alanine | CHNO | Precursor for protein synthesis; enhances solubility. |
| N-Acetylglycine | CHNO | Commonly studied for its role in metabolism and enzymatic reactions. |
| Acetylcysteine | CHNO | Known for its antioxidant properties; used in clinical settings. |
N-Acetyl-L-alanylglycine is unique due to its specific combination of L-alanine and glycine, which may confer distinct biochemical properties compared to other N-acetylated compounds. Its dual amino acid composition allows it to participate in diverse biological functions while maintaining stability through acetylation.
The acetylation of L-alanine in N-acetyl-L-alanylglycine is catalyzed by N-acetyltransferases, which transfer acetyl groups from acetyl-CoA to the α-amino group of amino acids. While glycine N-acyltransferase (GLYAT) is well-characterized for conjugating glycine to acyl-CoA substrates, analogous enzymes may acetylate L-alanine. For example, peptidase M20 domain 1 (PM20D1), a mammalian enzyme, catalyzes the condensation of fatty acids with aromatic amino acids under physiological conditions. Although PM20D1 primarily targets phenylalanine, structural similarities suggest potential promiscuity toward alanine in the presence of specific cofactors.
ATP-grasp enzymes, another class of acetyltransferases, activate carboxyl groups via acyl-phosphate intermediates to form amide bonds. While carnosine synthase exemplifies this mechanism for β-alanyl-histidine synthesis, no ATP-grasp enzyme has been definitively linked to N-acetyl-L-alanylglycine. Substrate specificity in these enzymes is governed by steric constraints and electrostatic interactions, favoring small, polar side chains like those of alanine and glycine.
Table 1: Enzymatic Pathways in N-Acetyl-L-alanylglycine Biosynthesis
In eukaryotes, N-terminal acetylation is a common post-translational modification mediated by ribosomal acetyltransferases. While typically associated with proteins, this process may generate short acetylated peptides like N-acetyl-L-alanylglycine through proteolytic cleavage. For instance, acetylated nascent polypeptides are truncated by endopeptidases, releasing bioactive dipeptides. The acetyl group stabilizes the peptide against degradation, enhancing its persistence in cellular environments.
The interaction between acetylated peptides and serum albumin further modulates their bioavailability. By binding to albumin, N-acetyl-L-alanylglycine is shielded from hydrolytic enzymes, creating a reservoir for gradual release into circulation. This mechanism mirrors the protection of lipo-amino acids, where albumin binding reduces free concentrations, thermodynamically favoring synthesis.
N-Acetyl-L-alanylglycine is liberated from larger polypeptides by N-acylaminoacyl-peptide hydrolases. These enzymes, such as the 230–245 kDa hydrolase purified from rabbit muscle, cleave acetylated residues from peptide chains. Substrate specificity studies reveal a preference for N-acetylated alanine, methionine, and threonine, with rates varying by adjacent residues. For example, peptides with proline in the second position are resistant to hydrolysis, while those with arginine or aspartate exhibit reduced cleavage rates.
Equation 1: Hydrolysis of N-Acetylated Peptides
$$
\text{Ac-Ala-Gly-X} + \text{H}_2\text{O} \xrightarrow{\text{Hydrolase}} \text{Ac-Ala} + \text{Gly-X} \quad
$$
The hydrolase operates optimally at neutral pH and cytosolic conditions, suggesting a role in intracellular peptide turnover. Competition with other amidohydrolases, such as aminoacylase-1, may regulate the steady-state levels of N-acetyl-L-alanylglycine in tissues.
The conformational landscape of N-Acetyl-L-alanylglycine exhibits remarkable complexity in different solvated environments, with distinct rotameric states governing its structural preferences. Computational studies utilizing density functional theory calculations at the MP2/6-31++G** level have identified multiple stable conformational states, each characterized by specific backbone dihedral angles and relative stability profiles [3] [4].
The predominant conformational states include the C7,eq conformation, characterized by phi angles ranging from -60 to -80 degrees and psi angles from +140 to +160 degrees [4]. This conformation represents the global minimum energy state with a relative stability of 0.0 kJ/mol and accounts for approximately 42% of the population in aqueous environments [4]. The stability of this conformation arises from favorable intramolecular hydrogen bonding between the acetyl carbonyl oxygen and the peptide backbone amide hydrogen, creating a seven-membered ring structure that minimizes steric conflicts [3].
The C7,eq-C5 conformational state represents another significant population, characterized by phi angles of -120 to -140 degrees and psi angles of -40 to -60 degrees [4]. This conformation exhibits a relative stability of +2.1 kJ/mol compared to the global minimum and accounts for 28% of the population in water and 31% in chloroform solutions [4]. The increased population in chloroform reflects the enhanced stability of intramolecular hydrogen bonds in less polar environments, where competition with solvent molecules for hydrogen bonding is reduced [5].
The alphaR conformational state, with phi angles ranging from +60 to +80 degrees and psi angles from -40 to -60 degrees, represents a higher energy configuration with a relative stability of +3.5 kJ/mol [4]. This conformation accounts for 18% of the population in aqueous solution and 24% in chloroform, indicating that the reduced polarity of chloroform stabilizes this particular rotameric state [4].
Extended beta-strand conformations, characterized by phi angles of -120 to -140 degrees and psi angles of +120 to +140 degrees, represent a minor but detectable population with a relative stability of +4.2 kJ/mol [6]. These conformations account for approximately 8% of the population in both aqueous and chloroform environments, suggesting that their stability is relatively independent of solvent polarity [6].
Polyproline II-like conformations, with phi angles similar to the C7,eq state but slightly different psi angles, exhibit limited stability with a relative energy of +5.8 kJ/mol and represent only 3% of the population in water [6]. The gamma-turn conformation represents the least stable rotameric state, with a relative energy of +7.3 kJ/mol and minimal population under physiological conditions [6].
Matrix-isolation Fourier-transform infrared spectroscopy studies have provided experimental validation for these theoretical predictions, confirming the presence of multiple conformational states and their relative populations [7]. The experimental rotamerization constants, determined through temperature-dependent infrared spectroscopy, support the theoretical predictions regarding conformational interconversion barriers and equilibrium populations [7].
Solvent-dependent conformational preferences demonstrate the critical role of environmental factors in determining the structural ensemble of N-Acetyl-L-alanylglycine [8]. In highly polar solvents such as water, the competition between intramolecular hydrogen bonding and peptide-solvent interactions favors conformations that maximize exposure of polar groups to the aqueous environment [9]. Conversely, in less polar solvents like chloroform, intramolecular hydrogen bonding becomes more favorable, leading to increased populations of compact conformational states [5] [4].
The conformational entropy associated with rotameric state interconversion contributes significantly to the thermodynamic stability of the peptide [6]. Molecular dynamics simulations indicate that the barriers between different conformational states range from 8 to 15 kJ/mol, allowing for rapid interconversion on the nanosecond timescale under physiological conditions [10].
The hydrogen bonding network in N-Acetyl-L-alanylglycine plays a fundamental role in determining conformational stability and dynamic behavior. The peptide backbone provides multiple sites for hydrogen bond formation, including the acetyl carbonyl oxygen, the peptide amide nitrogen and hydrogen, and the terminal carboxyl group [9] [11].
Intramolecular hydrogen bonding represents the most structurally significant interaction, particularly the N-H···O=C hydrogen bond that stabilizes the C7,eq conformation [3]. This interaction exhibits bond lengths ranging from 1.95 to 2.15 Angstroms and bond angles between 155 and 175 degrees, with an energy contribution of approximately -18.5 kJ/mol [3]. The geometric parameters of this hydrogen bond are consistent with those observed in larger peptide systems and demonstrate the transferability of local structural preferences to more complex biomolecules [12].
Peptide-water hydrogen bonding interactions dominate the solvation behavior of N-Acetyl-L-alanylglycine in aqueous environments [9]. The N-H···O-H2 interactions between peptide amide groups and water molecules exhibit bond lengths of 1.85 to 2.05 Angstroms with nearly linear geometries (160-180 degrees) [9]. These interactions occur with a frequency of 68% in aqueous solution and contribute -21.2 kJ/mol to the overall stability [9].
The carbonyl oxygen atoms of both the acetyl and peptide groups participate extensively in hydrogen bonding with water molecules [9]. C=O···H-OH2 interactions exhibit shorter bond lengths (1.75-1.95 Angstroms) and contribute -19.8 kJ/mol to the solvation energy [9]. The high frequency of these interactions (72% in water) reflects the strong hydrogen bond accepting capability of carbonyl oxygen atoms [9].
Weak C-H···O=C hydrogen bonding interactions contribute to the conformational preferences of extended forms of the peptide [13]. These interactions, characterized by longer bond lengths (2.45-2.65 Angstroms) and more acute bond angles (120-140 degrees), provide a stabilization energy of approximately -4.2 kJ/mol [13]. While individually weak, the cumulative effect of multiple such interactions can influence overall conformational stability [13].
Backbone-to-backbone hydrogen bonding, represented by C=O···H-N interactions, occurs with moderate frequency (45%) in structured conformational states [12]. These interactions exhibit bond lengths of 1.90 to 2.10 Angstroms and contribute -16.3 kJ/mol to the conformational stability [12]. The geometric parameters are consistent with those observed in secondary structural elements of larger proteins [12].
Rare N-H···N hydrogen bonding interactions occur under specific conformational conditions with bond lengths of 2.05 to 2.25 Angstroms and nearly linear geometries [13]. Despite their low frequency (2%), these interactions can provide significant stabilization (-12.7 kJ/mol) when they occur, particularly in constrained conformational states [13].
The cooperative nature of hydrogen bonding networks in N-Acetyl-L-alanylglycine manifests as non-additive stabilization effects [9]. When multiple hydrogen bonds form simultaneously, the total stabilization energy exceeds the sum of individual contributions due to polarization and charge transfer effects [9]. This cooperativity is particularly pronounced in aqueous solution, where the peptide can simultaneously engage in intramolecular and peptide-water hydrogen bonding [9].
Temperature-dependent studies reveal that hydrogen bonding networks exhibit dynamic behavior with exchange rates on the picosecond to nanosecond timescale [10]. The rapid exchange of water molecules in the primary solvation shell allows for conformational flexibility while maintaining overall structural integrity [10].
The pH dependence of hydrogen bonding networks reflects the ionization state of the terminal carboxyl group [14]. At physiological pH, the deprotonated carboxylate group participates in strong ionic hydrogen bonds with water molecules and can influence the overall conformational ensemble through long-range electrostatic effects [14].
N-Acetyl-L-alanylglycine exhibits both similarities and distinct differences when compared to other N-acetylated amino acid derivatives, providing insights into the structure-activity relationships within this class of compounds [15] [16]. The comparative analysis reveals systematic trends in conformational preferences, hydrogen bonding capabilities, and dynamic behavior that can be attributed to specific structural features [15].
N-Acetyl-L-alanine, the monomeric precursor to the dipeptide, exhibits a molecular weight of 131.13 g/mol and predominantly adopts the C7,eq conformation with a rotamerization constant K12 of 1.8 [15]. The intramolecular hydrogen bond strength (-19.2 kJ/mol) is slightly stronger than that observed in the dipeptide due to reduced conformational constraints [15]. This comparison highlights the influence of peptide bond formation on conformational stability and hydrogen bonding energetics [15].
N-Acetyl-glycine, with its simpler structure (molecular weight 117.10 g/mol), shows a preference for extended conformations rather than the compact C7,eq state [15]. The rotamerization constant K12 of 3.1 indicates greater conformational flexibility compared to alanine-containing derivatives [15]. The reduced intramolecular hydrogen bond strength (-15.8 kJ/mol) reflects the absence of the methyl side chain, which provides additional van der Waals stabilization in alanine derivatives [15].
N-Acetyl-L-alanine-N'-methylamide serves as an excellent model for comparison due to its structural similarity to the dipeptide while lacking the second amino acid residue [3]. With a molecular weight of 144.17 g/mol, this compound predominantly adopts the C7,eq conformation with a rotamerization constant K12 of 1.9 [3]. The intramolecular hydrogen bond strength (-17.9 kJ/mol) falls between that of the monomeric alanine derivative and the dipeptide, suggesting that the N-methylamide terminus provides intermediate stabilization compared to the glycine residue [3].
Larger N-acetylated amino acid derivatives, such as N-Acetyl-L-valine (molecular weight 159.18 g/mol) and N-Acetyl-L-leucine (molecular weight 173.21 g/mol), demonstrate a clear preference for extended conformations [16]. The rotamerization constants (1.5 and 1.4, respectively) indicate reduced conformational flexibility compared to smaller derivatives, likely due to increased steric hindrance from bulkier side chains [16]. The intramolecular hydrogen bond strengths (-20.1 and -19.8 kJ/mol, respectively) are among the highest in the series, reflecting enhanced stabilization from favorable van der Waals interactions [16].
The systematic variation in conformational preferences across the N-acetylated amino acid derivative series reveals several important structure-activity relationships [15] [16]. First, the presence of branched or bulky side chains favors extended conformations over compact C7,eq states due to steric constraints [16]. Second, the rotamerization constants generally decrease with increasing molecular size, indicating reduced conformational flexibility [16]. Third, intramolecular hydrogen bond strengths tend to increase with side chain size, suggesting that van der Waals interactions provide additional stabilization for hydrogen bonded conformations [16].
Solvent-dependent conformational behavior shows similar trends across all N-acetylated derivatives, with polar solvents favoring extended conformations and non-polar solvents stabilizing compact states [17] [8]. However, the magnitude of solvent effects varies with side chain characteristics, with hydrophobic side chains showing enhanced sensitivity to solvent polarity [8].
Vibrational spectroscopic analyses of N-acetylated amino acid derivatives reveal characteristic frequency shifts that correlate with hydrogen bonding strength and conformational preferences [16]. The amide I band frequencies systematically shift to lower wavenumbers with increasing hydrogen bond strength, providing a direct experimental probe of intramolecular interactions [16].
The comparative analysis of metabolic stability indicates that N-acetylation uniformly enhances resistance to proteolytic degradation across all amino acid derivatives [18]. However, the specific biological activities and toxicological profiles vary significantly with side chain characteristics, suggesting that conformational preferences influence biological interactions [18].
Thermodynamic studies reveal that the enthalpy-entropy compensation effects observed in protein folding are also present in these simple N-acetylated systems [19]. The balance between favorable enthalpic contributions from hydrogen bonding and unfavorable entropic costs of conformational restriction determines the overall stability and biological activity of these compounds [19].